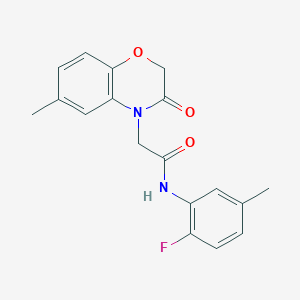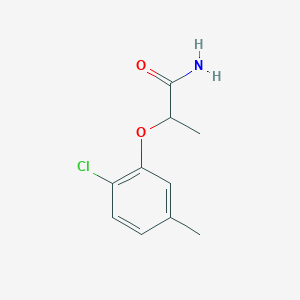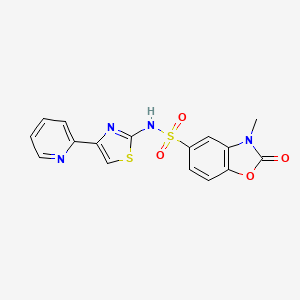![molecular formula C17H24N2O3 B4791180 N-[3-(cyclohexylamino)-3-oxopropyl]-3-methoxybenzamide](/img/structure/B4791180.png)
N-[3-(cyclohexylamino)-3-oxopropyl]-3-methoxybenzamide
Overview
Description
N-[3-(cyclohexylamino)-3-oxopropyl]-3-methoxybenzamide, also known as CXB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CXB belongs to the family of benzamide derivatives and has been studied extensively for its anti-inflammatory and anti-cancer properties. In
Mechanism of Action
The mechanism of action of N-[3-(cyclohexylamino)-3-oxopropyl]-3-methoxybenzamide is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs), respectively. COX-2 is an enzyme that plays a key role in the production of pro-inflammatory mediators, while HDACs are enzymes that regulate gene expression and are often dysregulated in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspases and inhibiting anti-apoptotic proteins. In addition, this compound has been shown to inhibit cell proliferation and induce cell cycle arrest in cancer cells. Inflammatory cells treated with this compound show reduced production of pro-inflammatory cytokines and chemokines. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
N-[3-(cyclohexylamino)-3-oxopropyl]-3-methoxybenzamide has several advantages as a research tool. It has been extensively studied, and its synthesis method has been optimized for high yield and purity. This compound is also relatively stable and can be stored for extended periods without significant degradation. However, this compound has some limitations as a research tool. It has low solubility in water, which can limit its use in certain experiments. Additionally, this compound has not been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not well understood.
Future Directions
There are several future directions for the study of N-[3-(cyclohexylamino)-3-oxopropyl]-3-methoxybenzamide. One potential direction is to explore its potential therapeutic applications in other diseases, such as cardiovascular disease and autoimmune disorders. Another direction is to investigate the pharmacokinetics and toxicity profile of this compound in vivo. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, the development of this compound derivatives with improved solubility and bioavailability could expand its potential applications as a therapeutic agent.
Conclusion:
In conclusion, this compound is a promising compound that has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Its anti-inflammatory and anti-cancer properties make it a valuable research tool for studying these diseases. However, further studies are needed to fully understand its mechanism of action and to identify its molecular targets. The development of this compound derivatives with improved solubility and bioavailability could expand its potential applications as a therapeutic agent.
Scientific Research Applications
N-[3-(cyclohexylamino)-3-oxopropyl]-3-methoxybenzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have reported that this compound exhibits anti-cancer properties by inducing apoptosis and inhibiting tumor growth in various cancer cell lines. Additionally, this compound has been shown to have potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been studied for its potential neuroprotective properties and has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Properties
IUPAC Name |
N-[3-(cyclohexylamino)-3-oxopropyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-22-15-9-5-6-13(12-15)17(21)18-11-10-16(20)19-14-7-3-2-4-8-14/h5-6,9,12,14H,2-4,7-8,10-11H2,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMCZBJRAORZBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCC(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[({2-[(2-chlorobenzyl)oxy]-1-naphthyl}methyl)amino]propan-2-ol hydrochloride](/img/structure/B4791106.png)
![2-({4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-bromo-4-methylphenyl)acetamide](/img/structure/B4791118.png)
![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B4791148.png)


![2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N,N-diphenylacetamide](/img/structure/B4791158.png)
![5-bromo-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4791160.png)
![N'-(3-chlorophenyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4791173.png)
![methyl 2-(3-{[1-(3,5-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B4791178.png)
![(5-fluoro-2-methoxyphenyl){1-[(1-methyl-1H-indol-3-yl)methyl]-3-piperidinyl}methanone](/img/structure/B4791187.png)
![2-{4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B4791193.png)
![3,5-bis(difluoromethyl)-1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4791201.png)
malonate](/img/structure/B4791221.png)
